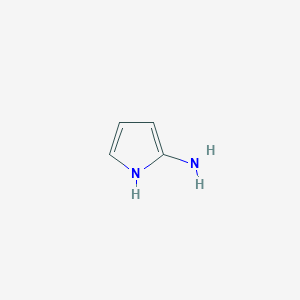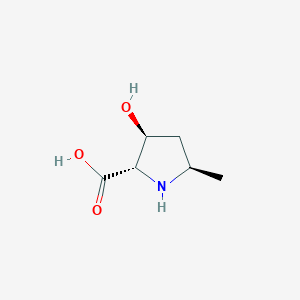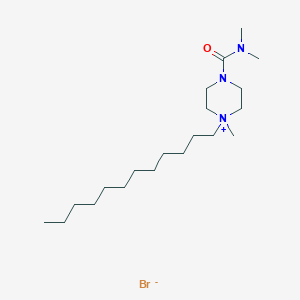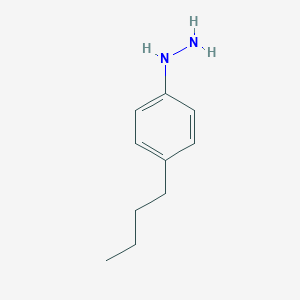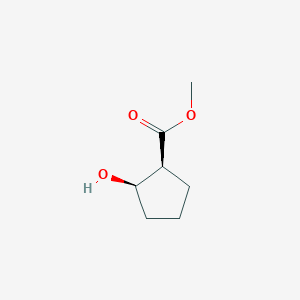![molecular formula C24H26N2O8 B040641 Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate CAS No. 119623-91-5](/img/structure/B40641.png)
Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate, also known as DPTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTQ is a pyridoquinoline derivative that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential uses.
Mécanisme D'action
The mechanism of action of Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes that are involved in the proliferation of cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate has been found to have a number of biochemical and physiological effects. Studies have shown that it has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate in lab experiments is that it is relatively easy to synthesize, and it can be produced in large quantities. Additionally, it has been found to have low toxicity, which makes it a promising candidate for further investigation. However, one of the limitations of using Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Orientations Futures
There are a number of future directions for research on Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate. One area of investigation involves its potential use as an anticancer agent. Further studies are needed to determine its efficacy in various types of cancer, as well as its potential side effects. Additionally, there is potential for Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate to be used as a treatment for Alzheimer's disease, but further studies are needed to determine its safety and efficacy in humans. Other potential areas of research include investigating its effects on inflammation and oxidative stress, as well as its potential use in other neurological disorders.
Méthodes De Synthèse
The synthesis of Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate involves a multi-step process that includes the condensation of 2,3-pentanedione with 2,6-dimethyl aniline, followed by the reaction with diethyl oxalate and propyl bromide. The resulting product is then subjected to a series of oxidation and esterification reactions to yield Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves its use as an anticancer agent. Studies have shown that Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate has cytotoxic effects on cancer cells, and it has been found to induce apoptosis in human breast cancer cells. Additionally, Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to contribute to the development of the disease.
Propriétés
Numéro CAS |
119623-91-5 |
|---|---|
Nom du produit |
Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate |
Formule moléculaire |
C24H26N2O8 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C24H26N2O8/c1-5-9-11-13-17(25-21(29)15(11)23(31)33-7-3)20(28)18-14(19(13)27)12(10-6-2)16(22(30)26-18)24(32)34-8-4/h5-10H2,1-4H3,(H,25,29)(H,26,30) |
Clé InChI |
LKGMHWYLBUWLJS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C(=O)OCC)C(=O)OCC |
Synonymes |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




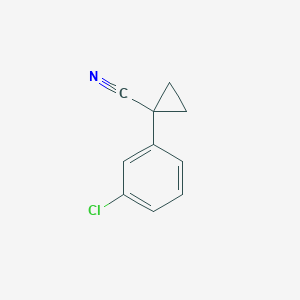
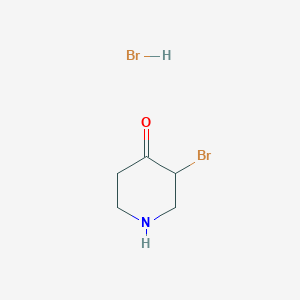

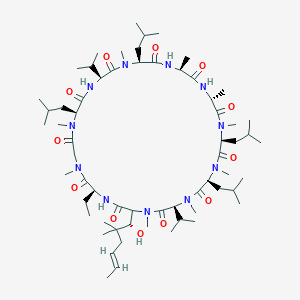
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)

